molecular formula C16H22Cl2N2O B10900142 N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide

N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide

Cat. No.: B10900142
M. Wt: 329.3 g/mol
InChI Key: AWKLFOCHTKYLNP-XDJHFCHBSA-N
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Description

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a heptanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with heptanohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(1E)-1-(2,4-Dichlorophenyl)propylidene]nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety.

    N’~1~-[(1E)-1-(2,4-Dichlorophenyl)propylidene]-2-hydroxybenzohydrazide: Contains a hydroxybenzohydrazide group.

Uniqueness

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)PROPYLIDENE]HEPTANOHYDRAZIDE is unique due to its specific combination of the dichlorophenyl and heptanohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22Cl2N2O

Molecular Weight

329.3 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)propylideneamino]heptanamide

InChI

InChI=1S/C16H22Cl2N2O/c1-3-5-6-7-8-16(21)20-19-15(4-2)13-10-9-12(17)11-14(13)18/h9-11H,3-8H2,1-2H3,(H,20,21)/b19-15+

InChI Key

AWKLFOCHTKYLNP-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCC(=O)N/N=C(\CC)/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCC(=O)NN=C(CC)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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